molecular formula C16H16O B14666977 1-(2,5-Dimethylphenyl)-2-phenylethanone CAS No. 41840-98-6

1-(2,5-Dimethylphenyl)-2-phenylethanone

Cat. No.: B14666977
CAS No.: 41840-98-6
M. Wt: 224.30 g/mol
InChI Key: LOIMDCYJGRPMFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethylphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: 2,5-Dimethylbenzoic acid or 2,5-dimethylbenzophenone.

    Reduction: 1-(2,5-Dimethylphenyl)-2-phenylethanol.

    Substitution: Halogenated derivatives such as 2,5-dimethylbromobenzene.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the activity of enzymes and receptors. Additionally, its carbonyl group can participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound, lacking the methyl substitutions.

    2,5-Dimethylacetophenone: Similar structure but with different substitution patterns.

    Benzophenone: Lacks the methyl groups and has a different substitution pattern.

Uniqueness

1-(2,5-Dimethylphenyl)-2-phenylethanone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other acetophenone derivatives and contributes to its distinct chemical and biological properties.

Properties

CAS No.

41840-98-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-phenylethanone

InChI

InChI=1S/C16H16O/c1-12-8-9-13(2)15(10-12)16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

LOIMDCYJGRPMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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